molecular formula C24H19N5O2S3 B2423776 2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide CAS No. 690960-33-9

2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide

Cat. No. B2423776
CAS RN: 690960-33-9
M. Wt: 505.63
InChI Key: YNEIMCIJKUVHPJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C24H19N5O2S3. Detailed structural analysis would require more specific information such as spectroscopic data or crystallographic studies, which are not available in the current search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can include its melting point, boiling point, density, and solubility. Unfortunately, the search results do not provide specific physical and chemical properties for this compound .

Scientific Research Applications

Glutaminase Inhibitors for Cancer Therapy

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been synthesized as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), showing promise in attenuating the growth of human lymphoma B cells in vitro and in mouse xenograft models. Such compounds highlight the therapeutic potential of GLS inhibition in cancer therapy (Shukla et al., 2012).

Antimicrobial and Antifungal Applications

Compounds incorporating pyrimidine derivatives have demonstrated significant biological activity against various fungi, including Aspergillus terreus and Aspergillus niger. These findings suggest potential for the development of new antifungal agents (Jafar et al., 2017).

Synthesis of Heterocyclic Compounds

Research into the synthesis of new heterocyclic compounds incorporating antipyrine moiety reveals potential antimicrobial activities. These studies contribute to the understanding of the chemical synthesis and biological evaluation of novel compounds for potential therapeutic uses (Bondock et al., 2008).

Imaging Applications in PET Scans

Novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides have been reported as selective ligands for the translocator protein (18 kDa), with implications for in vivo imaging using positron emission tomography (PET). These compounds, such as DPA-714, have been synthesized with fluorine-18 labeling, demonstrating potential for neuroimaging applications (Dollé et al., 2008).

Insecticidal and Antimicrobial Agents

Synthesis of novel heterocycles incorporating a thiadiazole moiety has shown insecticidal and antimicrobial potential against pests like the cotton leafworm, Spodoptera littoralis, as well as antibacterial properties. Such research supports the development of new compounds for agricultural and pharmaceutical applications (Fadda et al., 2017).

properties

IUPAC Name

2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O2S3/c1-14-15(2)33-21-19(14)22(31)29(17-11-7-4-8-12-17)24(27-21)32-13-18(30)25-23-26-20(34-28-23)16-9-5-3-6-10-16/h3-12H,13H2,1-2H3,(H,25,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEIMCIJKUVHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=NSC(=N3)C4=CC=CC=C4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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